Cidofovir sodium

Descripción general

Descripción

Cidofovir sodium is an antiviral medication primarily used to treat cytomegalovirus (CMV) retinitis in patients with acquired immunodeficiency syndrome (AIDS). It is a nucleotide analog that inhibits viral DNA synthesis, making it effective against a variety of DNA viruses, including herpesviruses, adenovirus, polyomavirus, papillomavirus, and poxvirus .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Cidofovir sodium is synthesized through a multi-step process involving the reaction of cytosine with various reagents to form the final nucleotide analog. The synthesis typically involves the following steps:

Formation of the Intermediate: Cytosine is reacted with a phosphonate ester to form an intermediate compound.

Hydrolysis: The intermediate is then hydrolyzed to yield cidofovir.

Neutralization: The cidofovir is neutralized with sodium hydroxide to form this compound.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar steps but optimized for higher yields and purity. The process includes stringent quality control measures to ensure the final product meets pharmaceutical standards .

Análisis De Reacciones Químicas

Types of Reactions: Cidofovir sodium undergoes several types of chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed to form its active diphosphate form.

Deamination: This reaction leads to the formation of degradation products such as 1-[(S)-3-hydroxy-2-phosphonomethoxy]propyluracil.

Common Reagents and Conditions:

Hydrolysis: Typically performed in aqueous solutions at neutral pH.

Deamination: Occurs at acidic pH and elevated temperatures.

Major Products Formed:

Cidofovir Diphosphate: The active antiviral form of the compound.

Degradation Products: Such as 1-[(S)-3-hydroxy-2-phosphonomethoxy]propyluracil.

Aplicaciones Científicas De Investigación

Treatment of Cytomegalovirus Retinitis

Cidofovir sodium is FDA-approved for the treatment of cytomegalovirus retinitis in AIDS patients. Its effectiveness has been demonstrated in numerous clinical studies, where it has shown a significant ability to inhibit viral replication. Despite some cases of treatment failure and nephrotoxicity, cidofovir remains a critical option for managing this serious condition .

Cutaneous Applications

Recent studies have highlighted cidofovir's emerging role in treating virally induced cutaneous conditions. It has been utilized in various formulations (topical, intravenous, subcutaneous) to treat conditions such as:

- Verruca vulgaris (warts)

- Herpes simplex virus infections

- Molluscum contagiosum

Case reports indicate that cidofovir can effectively resolve these conditions even in immunocompromised patients .

Case Study Example: Intralesional Cidofovir for Warts

A retrospective study involving 45 patients with recalcitrant common warts demonstrated that cidofovir injections led to a treatment success rate of 90.91%, compared to only 26.09% in the control group treated with sodium tetradecyl sulfate. This highlights cidofovir's potential as a superior treatment option for stubborn viral warts .

| Outcome | Sodium Tetradecyl Sulfate Group | Cidofovir Group | p-value |

|---|---|---|---|

| Total | 23 (100%) | 22 (100%) | |

| Treatment Failure | 16 (69.57%) | 0 (0%) | <0.001 |

| Treatment Success | 6 (26.09%) | 20 (90.91%) | |

| Recurrence after Treatment | 1 (4.35%) | 2 (9.09%) |

Antiviral Research

Cidofovir's mechanism of action has made it a valuable tool in antiviral research, particularly in understanding viral DNA synthesis and replication processes. Studies have investigated its effects on various DNA viruses, providing insights into the development of new antiviral therapies .

Oncology Research

Emerging research suggests that cidofovir may have antitumor properties, particularly against glioblastoma and other cancers associated with viral infections. The drug's ability to inhibit viral gene expression is being explored as a potential therapeutic strategy in oncology .

Mecanismo De Acción

Cidofovir sodium exerts its antiviral effects by selectively inhibiting viral DNA polymerase. After cellular uptake, cidofovir is phosphorylated to its active diphosphate form. This active form competes with deoxycytidine triphosphate (dCTP) for incorporation into viral DNA. Once incorporated, it disrupts further DNA chain elongation, effectively halting viral replication .

Comparación Con Compuestos Similares

Acyclovir: Another antiviral nucleotide analog used to treat herpes simplex virus infections.

Ganciclovir: Used to treat CMV infections but requires activation by a viral kinase.

Brincidofovir: An oral prodrug of cidofovir designed to reduce nephrotoxicity.

Uniqueness: Cidofovir sodium is unique in that it does not require activation by a viral kinase, making it effective against viral strains resistant to other nucleotide analogs like acyclovir and ganciclovir. Its broad-spectrum antiviral activity and ability to inhibit a wide range of DNA viruses further distinguish it from similar compounds .

Actividad Biológica

Cidofovir sodium, an acyclic nucleoside phosphonate analog, is primarily recognized for its antiviral properties against a broad spectrum of DNA viruses, including cytomegalovirus (CMV), herpesviruses, and poxviruses. This compound has garnered significant attention due to its unique mechanism of action, pharmacological profile, and clinical applications, particularly in immunocompromised patients.

Cidofovir exerts its antiviral effects by selectively inhibiting viral DNA synthesis. The active metabolite, cidofovir diphosphate, competes with natural deoxycytidine triphosphate for incorporation into viral DNA. This incorporation leads to chain termination during DNA replication, effectively halting viral propagation. Notably, cidofovir demonstrates a higher affinity for viral DNA polymerases compared to human polymerases, reducing the risk of cytotoxicity associated with many antiviral agents .

Antiviral Spectrum

Cidofovir exhibits activity against a variety of DNA viruses:

- Cytomegalovirus (CMV) : Approved for the treatment of CMV retinitis in AIDS patients, cidofovir remains effective against ganciclovir-resistant strains.

- Poxviruses : Demonstrates efficacy against vaccinia virus and variola virus (smallpox), with studies indicating protective effects in animal models following both systemic and aerosolized administration .

- Other DNA Viruses : Active against adenoviruses, herpes simplex viruses (HSV-1 and HSV-2), and other members of the herpesviridae family .

Pharmacokinetics

Cidofovir is administered intravenously and has a long half-life due to its active metabolites. The diphosphate form can persist within cells for 17 to 65 hours, contributing to its prolonged antiviral effects. This characteristic allows for less frequent dosing compared to other antiviral agents .

Case Studies

- Treatment of CMV Retinitis : In clinical trials involving patients with AIDS, cidofovir demonstrated significant efficacy in reducing the incidence of CMV retinitis progression. Patients receiving cidofovir showed improved visual outcomes compared to those treated with alternative therapies .

- Poxvirus Infections : In animal models, cidofovir provided substantial protection against lethal infections caused by vaccinia and cowpox viruses. For instance, SCID mice treated with cidofovir showed delayed mortality rates compared to untreated controls, indicating its potential as a therapeutic option against poxvirus infections .

Comparative Efficacy

The following table summarizes the comparative efficacy of cidofovir against various DNA viruses:

| Virus Type | IC50 (μg/ml) | Clinical Application |

|---|---|---|

| Cytomegalovirus | 0.1 | Treatment of CMV retinitis in AIDS |

| Vaccinia Virus | 4 | Treatment and prophylaxis in smallpox |

| Cowpox Virus | 0.1 | Experimental therapy in animal models |

| Herpes Simplex Virus | 0.5 | Potential treatment for resistant strains |

Safety and Toxicity

While cidofovir is generally well-tolerated, it can induce nephrotoxicity, particularly at high doses or with rapid infusion rates. Monitoring renal function is crucial during treatment. Additionally, cidofovir has been associated with chromosomal aberrations in vitro; however, these effects appear to be dose-dependent and may not translate directly to clinical toxicity .

Recent Developments

Recent research has focused on enhancing the delivery and efficacy of cidofovir through novel formulations. For example, disulfide-incorporated lipid prodrugs have been synthesized that exhibit improved potency against various DNA viruses while potentially allowing for oral administration . These advancements could broaden the therapeutic applications of cidofovir beyond intravenous use.

Propiedades

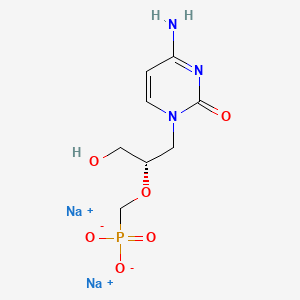

IUPAC Name |

disodium;4-amino-1-[(2S)-3-hydroxy-2-(phosphonatomethoxy)propyl]pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N3O6P.2Na/c9-7-1-2-11(8(13)10-7)3-6(4-12)17-5-18(14,15)16;;/h1-2,6,12H,3-5H2,(H2,9,10,13)(H2,14,15,16);;/q;2*+1/p-2/t6-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKIAHFPOQYDOHP-ILKKLZGPSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1N)CC(CO)OCP(=O)([O-])[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)C[C@@H](CO)OCP(=O)([O-])[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N3Na2O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127749-27-3 | |

| Record name | Cidofovir sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127749273 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CIDOFOVIR SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M83JB37U61 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.